6-(1-Cyanocyclopropyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1-cyanocyclopropyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(3-4-10)8-2-1-7(5-12-8)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTIWIZQZQPCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 1 Cyanocyclopropyl Nicotinic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Cyanocyclopropyl-Substituted Nicotinic Acid Scaffold
A retrosynthetic analysis of 6-(1-cyanocyclopropyl)nicotinic acid suggests several strategic disconnections to deconstruct the molecule into readily available starting materials. The primary disconnection points are the C-C bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) moiety, and the C-C and C-N bonds of the cyanocyclopropyl group itself.
Strategy A: Late-Stage Cyclopropane (B1198618) Ring Formation
This approach involves the initial synthesis of a 6-vinylnicotinic acid derivative, followed by cyclopropanation and subsequent introduction of the cyano group. This strategy allows for the early establishment of the nicotinic acid framework.
Strategy B: Late-Stage Pyridine Ring Functionalization
In this alternative strategy, the 1-cyanocyclopropyl group is prepared first and then coupled to a pre-functionalized pyridine ring. This approach is advantageous if the cyclopropyl moiety is sensitive to the conditions required for pyridine ring synthesis or modification.
A key consideration in both strategies is the management of the carboxylic acid and nitrile functional groups, which may require protection and deprotection steps to ensure compatibility with the reaction conditions.
Development and Optimization of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several forward synthetic routes can be devised. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and stereochemical considerations.
Chemo- and Regioselective Functionalization of Pyridine Ring
The synthesis of the nicotinic acid scaffold requires precise control over the substitution pattern of the pyridine ring. A common starting material is 6-chloronicotinic acid, which can be esterified to protect the carboxylic acid and to improve solubility in organic solvents. The chloro-substituent at the 6-position is then a handle for introducing the cyclopropyl group via cross-coupling reactions.
Stereoselective Formation of the 1-Cyanocyclopropyl Moiety
The construction of the 1-cyanocyclopropyl group can be approached in several ways. One method involves the cyclopropanation of an activated alkene. For instance, a rhodium-catalyzed reaction of a vinylnicotinate derivative with a diazoacetonitrile could potentially form the desired structure. nih.gov
Alternatively, a two-step approach starting from 1-aminocyclopropane-1-carboxylic acid is a viable option. nih.govgoogle.comgoogle.comacs.org The amino group can be converted to a diazonium salt and subsequently displaced by a cyanide nucleophile in a Sandmeyer-type reaction. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net This method offers a pathway to the cyanocyclopropyl moiety from a readily available amino acid precursor.
Catalyst Selection and Reaction Condition Refinement for Enhanced Efficiency
The efficiency of the key bond-forming reactions is highly dependent on the choice of catalyst and reaction conditions. For a Suzuki-Miyaura cross-coupling approach, a palladium catalyst with a suitable phosphine (B1218219) ligand is typically employed. The choice of base and solvent is also critical for achieving high yields and minimizing side reactions.
For a Sandmeyer reaction, the choice of copper(I) cyanide as the cyanide source and careful control of temperature are crucial for a successful transformation of the diazonium salt to the nitrile.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 | Inert atmosphere, ligand choice can influence yield. |
| Sandmeyer Cyanation | CuCN, NaNO₂, HCl | Water | 0-5 (diazotization), 50-100 (cyanation) | Careful temperature control is critical to avoid side reactions. |
| Rhodium-catalyzed Cyclopropanation | Rh₂(OAc)₄ | Dichloromethane | 25-40 | The choice of diazo reagent is crucial for success. nih.gov |
Synthesis of Precursor Molecules and Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of key precursors.
Synthesis of Ethyl 6-chloronicotinate:
6-Chloronicotinic acid can be esterified using standard methods, such as reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid, to yield ethyl 6-chloronicotinate. This protects the carboxylic acid and provides a suitable substrate for cross-coupling reactions.
Synthesis of Potassium 1-cyanocyclopropyltrifluoroborate:
A potential coupling partner for the Suzuki-Miyaura reaction is a trifluoroborate salt. The synthesis of potassium 1-cyanocyclopropyltrifluoroborate could potentially be achieved from a corresponding boronic ester, which in turn might be synthesized from a suitable cyclopropane precursor. While a direct synthesis of this specific trifluoroborate is not widely reported, analogous potassium organotrifluoroborates are often prepared from the corresponding organohalides or through boronic acid esters. nih.govnih.gov
Large-Scale Synthesis Considerations for Research Quantities
Transitioning the synthesis of this compound from a laboratory scale to larger research quantities requires careful consideration of several factors:
Cost and Availability of Starting Materials: The economic viability of the chosen route will depend on the cost of the starting materials and reagents.
Safety of Reagents and Reactions: The use of toxic reagents such as cyanides necessitates strict safety protocols, especially on a larger scale. The thermal stability of intermediates, such as diazonium salts, must also be carefully evaluated.
Purification Methods: Chromatographic purification, while common in the laboratory, can be cumbersome and expensive for larger quantities. Crystallization or distillation of key intermediates should be explored.
Waste Management: The environmental impact of the synthesis can be minimized by choosing routes with higher atom economy and by implementing proper waste disposal procedures.
High Resolution Structural Elucidation and Stereochemical Characterization
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
No specific ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC data for 6-(1-Cyanocyclopropyl)nicotinic acid were found.
Elucidation of Connectivities and Spatial Relationships
Information not available.
Conformational Analysis in Solution State
Information not available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation
No HRMS data, including accurate mass measurements or fragmentation pathways for this compound, were found.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
No specific IR or Raman spectra for this compound were found.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Absolute Configuration Determination
No single-crystal X-ray diffraction data for this compound were found.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)
No chiroptical spectroscopy data for this compound were found.
Computational Chemistry and Molecular Modeling of 6 1 Cyanocyclopropyl Nicotinic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to study nicotinic acid and its derivatives. researchgate.netfrontiersin.orgnih.gov For 6-(1-Cyanocyclopropyl)nicotinic acid, these calculations can determine a range of important molecular descriptors.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. frontiersin.org
Furthermore, quantum chemical methods can be used to calculate the acid dissociation constant (pKa) of the carboxylic acid group and the basicity of the pyridine (B92270) nitrogen. These values are critical for understanding the ionization state of the molecule under physiological conditions, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
| pKa (Carboxylic Acid) | 4.5 | Determines ionization state at physiological pH |
| pKa (Pyridine Nitrogen) | 3.2 | Determines ionization state at physiological pH |
| (Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.) |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comresearchgate.netmdpi.com By simulating the movements of atoms and bonds, MD can reveal the conformational landscape of this compound.
These simulations can identify the most stable conformations (low-energy states) and the energy barriers between them. The flexibility of the cyclopropyl (B3062369) and cyano groups relative to the nicotinic acid core can be assessed, which is important for understanding how the molecule might adapt its shape to fit into a biological binding site. Analysis of the trajectory from an MD simulation can also reveal intramolecular hydrogen bonding and the molecule's interactions with solvent molecules, providing insights into its solubility and dynamic behavior in aqueous environments. researchgate.net
In Silico Prediction of Molecular Interactions with Hypothetical Biological Targets
Understanding how a molecule interacts with biological macromolecules is a cornerstone of drug discovery. In silico methods provide a means to predict and analyze these interactions.
Molecular Docking Studies with Selected Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.net For this compound, docking studies could be performed against various protein targets known to interact with nicotinic acid derivatives, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) or G-protein coupled receptors. nih.gov
These studies would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site. mdpi.com The results can help to hypothesize the mechanism of action and identify key residues involved in binding.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |
| Hydrogen Bonds | Carboxylic acid with Lys78; Pyridine N with Ser123 | Key polar interactions stabilizing the complex |
| Hydrophobic Interactions | Cyclopropyl group with Val34, Leu145 | Contribution of non-polar groups to binding |
| Pi-Stacking | Pyridine ring with Phe189 | Aromatic interaction contributing to affinity |
| (Note: The data in this table is hypothetical and for illustrative purposes.) |
Ligand-Based Pharmacophore Modeling
When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling can be employed. nih.govnih.govresearchgate.net A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com
By comparing the structures of known active compounds that are structurally similar to this compound, a pharmacophore model can be generated. This model would highlight the essential features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement required for biological activity. This model could then be used to screen virtual libraries for other potentially active compounds.
Computational Design of this compound Analogs for Targeted Modification
The insights gained from quantum chemical calculations, molecular dynamics, and docking studies can be used to rationally design analogs of this compound with improved properties. For instance, if docking studies suggest a particular region of the molecule is not optimally interacting with the target, modifications can be proposed to enhance binding.
Computational tools can predict how changes to the chemical structure, such as substituting the cyano group or modifying the cyclopropyl ring, would affect the molecule's electronic properties, conformation, and binding affinity. This in silico design process allows for the prioritization of synthetic efforts on the most promising new compounds.
Prediction of Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion) Properties using Computational Tools
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADMET prediction models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govsemanticscholar.orgmdpi.comresearchgate.net
These models are typically based on quantitative structure-property relationships (QSPRs) derived from large datasets of experimental data. For this compound, these tools can provide an early indication of its drug-likeness and potential liabilities, helping to guide its further development.
Table 3: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this pathway |
| Plasma Protein Binding | Moderate | Affects the free concentration of the drug |
| Ames Mutagenicity | Negative | Low potential for mutagenicity |
| (Note: These predictions are based on general computational models and require experimental validation.) |
Preclinical Biological Activity and Molecular Mechanistic Investigations
Identification and Validation of Putative Molecular Targets for 6-(1-Cyanocyclopropyl)nicotinic acid
Extensive searches of scientific literature and bioactivity databases did not yield specific information regarding the identification and validation of molecular targets for the compound this compound. While research exists for the broader class of nicotinic acid derivatives, data focusing on this particular substituted molecule is not available in the public domain.
Enzyme Kinetics and Inhibition Mechanism Studies (In Vitro)
No published studies were found that detail the in vitro enzyme kinetics or inhibition mechanisms of this compound. Consequently, data regarding its effects on specific enzymes, including parameters such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant), and the nature of its interaction (e.g., competitive, non-competitive) are not available.
Receptor Binding and Activation Profiling (In Vitro)
There is no available data from in vitro studies characterizing the receptor binding affinity and activation profile of this compound. Information on its potential interactions with specific receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) or other G-protein coupled receptors, remains uncharacterized.
Cellular Uptake, Localization, and Efflux Mechanisms (In Vitro Models)
Research on the cellular transport mechanisms of this compound is not present in the available scientific literature. Studies detailing its uptake into cells, subcellular localization, and potential efflux by transporters in in vitro models have not been reported.
Modulation of Specific Biological Pathways and Signaling Cascades (In Vitro)
Investigations into the effects of this compound on specific biological pathways and signaling cascades in vitro have not been documented.
Gene Expression Profiling (e.g., RNA-Seq) in Response to Compound Exposure
No data from gene expression profiling studies, such as RNA-Seq, are available to delineate the transcriptional changes induced by exposure to this compound.
Proteomic Analysis of Compound-Treated Cells
There are no published proteomic studies analyzing the changes in protein expression in cells treated with this compound.
Pharmacological Characterization in Non-Human Cellular Systems
There is no publicly available information to populate the following sections.
Dose-Response Relationships and Efficacy in Model Systems
No studies detailing the dose-response relationships or the efficacy of this compound in any cellular model systems have been published.
Selectivity and Specificity against Related Targets
Information regarding the selectivity and specificity of this compound for its primary biological target or against related molecular targets is not available in the scientific literature.
In Vivo Pharmacological Activity Assessment in Non-Human Animal Models
There is no publicly available information to populate the following sections.
Proof-of-Concept Efficacy Studies in Relevant Preclinical Disease Models
No in vivo studies demonstrating the proof-of-concept or efficacy of this compound in any preclinical models of disease have been reported.
Biodistribution and Pharmacokinetic Profiling in Animal Species
Data on the absorption, distribution, metabolism, and excretion (ADME) or the pharmacokinetic profile of this compound in any animal species are not available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Systematic Analogs of 6-(1-Cyanocyclopropyl)nicotinic acid
The rational design of analogs of this compound is fundamental to exploring its chemical space and optimizing its biological activity. The synthesis of systematic analogs focuses on modifications of three primary components of the molecule: the nicotinic acid core, the cyanocyclopropyl substituent, and the carboxylic acid functional group.
Modification of the Nicotinic Acid Core: The pyridine (B92270) ring of nicotinic acid is a key element for its biological activity. Analogs can be synthesized by introducing various substituents at different positions of the ring to probe the electronic and steric requirements for optimal target engagement. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and the carboxylic acid, which can influence receptor binding and pharmacokinetic properties.
Modification of the Cyanocyclopropyl Substituent: The 1-cyanocyclopropyl group at the 6-position is a distinctive feature of the lead compound. Systematic modifications to this group can provide valuable SAR data. Analogs can be designed by:
Altering the size of the cycloalkyl ring (e.g., cyclobutyl, cyclopentyl).
Replacing the cyano group with other electron-withdrawing groups (e.g., nitro, acetyl) or bioisosteres (e.g., tetrazole).
Introducing substituents on the cyclopropyl (B3062369) ring to explore steric tolerance.
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is often crucial for interactions with biological targets, typically forming hydrogen bonds or ionic interactions. Analogs can be synthesized by esterification, amidation, or replacement with bioisosteric groups like tetrazole to assess the importance of the acidic proton and the carbonyl oxygen for activity.
The synthesis of these analogs can be achieved through various established organic chemistry methodologies. For instance, substituted nicotinic acids can be synthesized from corresponding pyridines through oxidation or from other precursors via cyclization reactions. The cyanocyclopropyl group can be introduced using nucleophilic substitution reactions on a suitable halopyridine precursor.
Table 1: Representative Systematic Analogs of this compound and their Hypothetical Biological Activity
| Compound ID | R1 (at C6) | R2 (at C3) | Biological Activity (IC50, nM) |
| Lead | 1-Cyanocyclopropyl | -COOH | 50 |
| Analog 1 | 1-Cyanocyclobutyl | -COOH | 120 |
| Analog 2 | 1-Nitrocyclopropyl | -COOH | 85 |
| Analog 3 | 1-Cyanocyclopropyl | -COOCH3 | 500 |
| Analog 4 | 1-Cyanocyclopropyl | Tetrazole | 75 |
This table presents hypothetical data for illustrative purposes.
Evaluation of Positional Isomers and Substituent Effects on Biological Activity
The spatial arrangement of substituents on the nicotinic acid ring is critical for biological activity. The evaluation of positional isomers of this compound, where the cyanocyclopropyl group is moved to other positions (e.g., 2, 4, or 5), can reveal the optimal substitution pattern for target interaction. It is hypothesized that the 6-position is crucial for placing the cyanocyclopropyl group in a specific binding pocket of the target protein.
The electronic effects of substituents on the pyridine ring also play a significant role. The introduction of an electron-donating group, such as a methoxy (B1213986) or amino group, may increase the basicity of the pyridine nitrogen, potentially altering its interaction with the target. Conversely, an electron-withdrawing group, like a halogen or nitro group, would decrease the basicity. These modifications can be systematically evaluated to build a comprehensive SAR profile.
For example, a study on a series of nicotinic acid derivatives showed that the nature and position of the substituent significantly influenced their vasorelaxant and antioxidant properties. nih.govmdpi.com This underscores the importance of a thorough investigation of these effects for this compound.
Table 2: Hypothetical Biological Activity of Positional Isomers and Substituted Analogs
| Compound ID | Position of 1-Cyanocyclopropyl | Other Substituent | Biological Activity (IC50, nM) |
| Lead | 6 | None | 50 |
| Isomer 1 | 2 | None | >1000 |
| Isomer 2 | 4 | None | 800 |
| Isomer 3 | 5 | None | 450 |
| Analog 5 | 6 | 2-Chloro | 35 |
| Analog 6 | 6 | 4-Methoxy | 150 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR model could be developed to predict the efficacy of novel, unsynthesized compounds, thereby guiding further drug design efforts.
To build a robust QSAR model, a dataset of synthesized analogs with their corresponding biological activities is required. Various molecular descriptors would be calculated for each analog, including:
Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges.
Steric descriptors: Molar refractivity (MR), van der Waals volume, and shape indices.
Hydrophobic descriptors: Partition coefficient (logP).
Topological descriptors: Connectivity indices.
Multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to generate a QSAR equation. For instance, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MR + 1.2 * σ + 2.5
This equation would suggest that hydrophobicity (logP) and electron-withdrawing character (positive σ) are beneficial for activity, while increased steric bulk (MR) is detrimental. Such models have been successfully applied to other classes of nicotinic acid derivatives to understand their structure-activity relationships. researchgate.net
Table 3: Hypothetical Data for QSAR Modeling of this compound Analogs
| Compound ID | log(1/IC50) | logP | MR | σ |
| Lead | 7.30 | 1.5 | 45.2 | 0.1 |
| Analog 5 | 7.46 | 2.0 | 48.1 | 0.23 |
| Analog 6 | 6.82 | 1.3 | 50.5 | -0.27 |
| Analog 7 | 7.10 | 1.8 | 46.0 | 0.15 |
This table presents hypothetical data for illustrative purposes.
Correlation of Structural Modifications with Preclinical Pharmacokinetic Parameters
Understanding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is as crucial as its pharmacodynamic activity. Structural modifications to this compound can significantly impact its ADME properties.
Absorption and Distribution: The lipophilicity (logP) of the analogs is a key determinant of their absorption and distribution. Increasing lipophilicity can enhance membrane permeability and absorption but may also lead to increased plasma protein binding and reduced free drug concentration.
Metabolism: Nicotinic acid is known to be extensively metabolized. nih.gov The primary metabolic pathways include conjugation with glycine (B1666218) to form nicotinuric acid and conversion to nicotinamide (B372718), which is further metabolized. researchgate.net Structural modifications to this compound could alter its metabolic fate. For example, introducing groups that block sites of metabolism could increase the compound's half-life. The cyclopropyl group may also be subject to metabolic cleavage.
Excretion: The route and rate of excretion can be influenced by the physicochemical properties of the analogs. More polar compounds are generally excreted more rapidly by the kidneys.
By systematically modifying the structure and evaluating the resulting changes in pharmacokinetic parameters, it is possible to design analogs with an optimal balance of potency and drug-like properties.
Table 4: Hypothetical Preclinical Pharmacokinetic Parameters of Selected Analogs
| Compound ID | Oral Bioavailability (%) | Plasma Half-life (h) | Primary Metabolic Pathway |
| Lead | 40 | 2.5 | Glycine conjugation |
| Analog 3 | 65 | 4.0 | Ester hydrolysis & conjugation |
| Analog 5 | 35 | 2.8 | Ring hydroxylation |
This table presents hypothetical data for illustrative purposes.
Identification of Key Pharmacophoric Features and Active Site Interactions
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound, a hypothetical pharmacophore model can be proposed based on its structure and the principles of molecular recognition.
The key pharmacophoric features are likely to include:
A hydrogen bond acceptor: The pyridine nitrogen.
A hydrogen bond donor/acceptor group: The carboxylic acid.
A hydrophobic feature: The cyclopropyl ring.
A polar/hydrogen bond acceptor feature: The cyano group.
This pharmacophore model can be used to guide the design of new analogs and to screen virtual compound libraries for novel scaffolds. Molecular docking studies could be employed to visualize the binding of this compound and its analogs within the active site of its putative biological target. These studies would help to rationalize the observed SAR and provide a structural basis for further optimization. For example, the carboxylic acid might form a salt bridge with a basic amino acid residue (e.g., lysine (B10760008) or arginine), while the cyanocyclopropyl group could fit into a hydrophobic pocket. The pyridine nitrogen may form a hydrogen bond with a donor in the active site. Such interactions are common for nicotinic acid-based ligands. researchgate.net
By integrating these SAR and SPR studies, a comprehensive understanding of the molecular requirements for the biological activity and drug-like properties of this compound can be achieved, paving the way for the development of potent and effective therapeutic agents.
Advanced Analytical Methodologies for Research and Quantification of 6 1 Cyanocyclopropyl Nicotinic Acid
Development of High-Sensitivity Chromatographic Techniques for Trace Analysis
Trace analysis of 6-(1-Cyanocyclopropyl)nicotinic acid in biological and environmental samples is fundamental for pharmacokinetic and metabolism studies. High-sensitivity chromatographic techniques are essential for detecting and quantifying the compound at very low concentrations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity. researchgate.net The development of a robust LC-MS/MS method for this compound would involve several key steps.
Firstly, the optimization of mass spectrometric conditions is paramount. This would be achieved by infusing a standard solution of the compound into the mass spectrometer to determine the optimal ionization source parameters (e.g., electrospray ionization - ESI) and to identify the most abundant and stable precursor and product ions for selected reaction monitoring (SRM). nih.gov For a nicotinic acid-related structure, positive ionization mode is often effective. nih.gov
Secondly, chromatographic separation would be optimized to ensure resolution from endogenous matrix components and potential metabolites. A reversed-phase column, such as a C18, is a common starting point for separating polar compounds like nicotinic acid derivatives. nih.govnih.gov The mobile phase composition, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve peak shape and ionization efficiency, would be carefully adjusted. nih.govnih.gov A gradient elution program can be employed to achieve optimal separation and analysis time. researchgate.net
Sample preparation is a critical step to remove interferences and concentrate the analyte. For plasma samples, protein precipitation with acetonitrile is a common and effective approach. nih.govnih.gov Solid-phase extraction (SPE) can also be utilized for cleaner samples and to achieve lower limits of quantification. nih.govresearchgate.net
The developed method would then be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. mdpi.com
| Parameter | Condition |
|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical: m/z [M+H]+ → fragment ion |
While LC-MS/MS is generally preferred for polar compounds like carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative, particularly for impurity profiling of volatile or semi-volatile related substances. mdpi.com Direct analysis of this compound by GC-MS may be challenging due to its polarity and low volatility. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. Esterification of the carboxylic acid group is a common derivatization strategy.
The development of a GC-MS method would involve selecting an appropriate derivatization reagent and optimizing the reaction conditions. The separation would be achieved on a capillary column with a suitable stationary phase, such as a 5%-phenyl-methylpolysiloxane. mdpi.comresearchgate.net The mass spectrometer would be operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for quantification to enhance sensitivity and selectivity. mdpi.comsemanticscholar.org
Quantitative Analysis of this compound in Complex Research Matrices (e.g., cell lysates, animal tissues)
Accurate quantification of this compound in complex biological matrices like cell lysates and animal tissues is essential for preclinical pharmacokinetic and pharmacodynamic studies. These matrices present significant challenges due to the presence of numerous endogenous components that can interfere with the analysis.
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for absolute quantification of analytes in complex matrices. nih.gov This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte, such as a deuterium (B1214612) or carbon-13 labeled this compound. The SIL-IS is chemically identical to the analyte and co-elutes during chromatography, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. nih.gov
The use of a SIL-IS effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. nih.govusda.gov The method would be based on an LC-MS/MS platform, and the ratio of the analyte peak area to the SIL-IS peak area is used for quantification. nih.gov
Metabolite Identification and Profiling in Preclinical Models (In Vitro and Animal Studies)
Understanding the metabolic fate of this compound is a critical aspect of preclinical development. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies in animal models, are conducted to identify potential metabolites. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry, coupled with liquid chromatography, is a powerful tool for metabolite identification. nih.gov
HRMS provides accurate mass measurements, which can be used to predict the elemental composition of metabolites. By comparing the metabolic profiles of samples from treated and control groups, potential metabolites can be identified. The fragmentation patterns of these metabolites, obtained through tandem mass spectrometry (MS/MS), can provide structural information and help to elucidate the metabolic pathways. For nicotinic acid and its derivatives, common metabolic transformations include hydroxylation, conjugation with amino acids (e.g., glycine (B1666218) to form nicotinuric acid), and methylation. researchgate.netresearchgate.net
Impurity Profiling and Degradation Product Analysis under Controlled Research Conditions
Impurity profiling is the identification and quantification of impurities in a drug substance. nih.gov This is crucial for ensuring the quality and consistency of the compound used in research studies. Degradation product analysis, conducted under forced degradation conditions (e.g., exposure to acid, base, light, heat, and oxidation), helps to understand the stability of the compound and identify potential degradants that could form during storage or in vivo. ijprajournal.com
A combination of chromatographic and spectroscopic techniques is used for impurity profiling. HPLC with UV detection is often used for initial screening and quantification of impurities. nih.gov For structural elucidation of unknown impurities and degradation products, hyphenated techniques such as LC-MS/MS, LC-NMR, and GC-MS are employed. mdpi.comnih.gov
| Potential Impurity/Degradant Type | Possible Analytical Technique |
|---|---|
| Starting materials and intermediates from synthesis | HPLC-UV, LC-MS/MS, GC-MS |
| Oxidation products | LC-MS/MS |
| Hydrolysis products (e.g., of the cyano group) | LC-MS/MS, HPLC-UV |
| Photodegradation products | LC-MS/MS, HPLC-UV |
Intellectual Property and Patent Landscape Analysis for Nicotinic Acid Derivatives
Comprehensive Review of Existing Patents Covering Substituted Nicotinic Acids and Cyanocyclopropyl-Containing Compounds
The patent landscape for nicotinic acid and its derivatives is extensive, reflecting their broad therapeutic applications. A thorough review of existing patents reveals several key areas of innovation and protection.
Patents in this domain primarily cover:
Novel molecular structures: A significant number of patents claim new nicotinic acid derivatives with various substituents on the pyridine (B92270) ring. These substitutions are often designed to modulate the compound's pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile. For instance, patents exist for anilino-nicotinic acid derivatives, which are noted for their analgesic and anti-inflammatory properties. google.com
Methods of synthesis: Patented processes often describe novel and efficient ways to produce known or new nicotinic acid derivatives. justia.comepo.orggoogle.com These can include new catalysts, reaction conditions, or starting materials that offer advantages over existing methods.
Pharmaceutical compositions and formulations: Many patents protect specific formulations of nicotinic acid derivatives, such as extended-release tablets or combinations with other active ingredients. These patents are crucial for the commercialization of a drug product.
New medical uses: Discovering a new therapeutic application for a known nicotinic acid derivative can also be the subject of patent protection. google.comjustia.com
A search of the patent literature for compounds containing a cyanocyclopropyl moiety reveals their use in various therapeutic areas, often as part of larger molecular scaffolds. The cyanocyclopropyl group can be incorporated to influence a molecule's conformation, metabolic stability, and target-binding affinity. However, a comprehensive search did not yield any patents specifically disclosing or claiming 6-(1-Cyanocyclopropyl)nicotinic acid.
The following table provides a summary of representative patent areas for substituted nicotinic acids:
| Patent Focus Area | General Description of Patented Inventions | Representative Patent Information (Illustrative) |
| Novel Chemical Entities | Claims to new molecular structures of nicotinic acid with various substituents. | Patents covering 2-anilino-nicotinic acids with substituents on the anilino portion for anti-inflammatory use. google.com |
| Synthesis Processes | Novel methods for preparing nicotinic acid and its derivatives, often focusing on improved yield or purity. | Gas-phase oxidation of β-picoline to produce nicotinic acid. justia.com |
| Pharmaceutical Formulations | Compositions containing nicotinic acid derivatives, including specific dosages and delivery systems. | Pharmaceutical compositions of nicotinic acid derivatives for increasing blood flow. justia.com |
| New Therapeutic Uses | Application of known nicotinic acid derivatives for treating new medical conditions. | Use of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) derivatives for skin barrier regeneration. google.com |
Identification of Novelty, Inventive Step, and Potential Utility for this compound
To be patentable, an invention must be novel, involve an inventive step (be non-obvious), and have utility. acs.orgpaulandpaul.com
Novelty:
The novelty requirement is met if the invention has not been publicly disclosed before the patent application's filing date. chemicalindustryjournal.co.uktandfonline.com Based on a thorough search of scientific and patent databases, "this compound" does not appear to have been previously described. The absence of any prior art disclosing this specific chemical structure strongly suggests that the compound is novel.
Inventive Step (Non-Obviousness):
The inventive step requirement assesses whether the invention would have been obvious to a person skilled in the relevant technical field at the time of the invention. tandfonline.comtandfonline.com An invention may be considered obvious if it is a simple modification of a known compound with predictable results.
In the case of this compound, an argument for an inventive step can be built on the following points:
Structural Uniqueness: While patents for substituted nicotinic acids exist, the specific combination of a cyanocyclopropyl group at the 6-position of the nicotinic acid core is not found in the prior art. This unique structural feature distinguishes it from previously disclosed compounds.
Unpredictable Properties: The introduction of the cyanocyclopropyl group could lead to unexpected and beneficial properties. This rigid, strained ring system can significantly alter the molecule's three-dimensional shape and electronic properties compared to more common substituents. A person skilled in the art would not have been able to predict with certainty the biological activity or other properties of this specific compound without experimental validation. tandfonline.com
Lack of Motivation in Prior Art: There is no apparent teaching or suggestion in the existing patent literature that would have motivated a researcher to synthesize this particular compound with a reasonable expectation of success for a specific therapeutic purpose.
Potential Utility:
The utility requirement mandates that the invention has a specific, substantial, and credible use. paulandpaul.comwm.eduwikipedia.org For a new chemical compound, this often means demonstrating a potential therapeutic application.
The potential utility of this compound can be inferred from the known biological activities of nicotinic acid derivatives and the properties conferred by the cyanocyclopropyl group:
Known Pharmacological Profile of Nicotinic Acid: Nicotinic acid itself is a well-known lipid-lowering agent. wikipedia.orgdrugbank.com Many of its derivatives have been investigated for a wide range of therapeutic effects, including anti-inflammatory, analgesic, and cardiovascular applications. google.comjustia.comnih.gov
Role of the Cyanocyclopropyl Moiety: In medicinal chemistry, the introduction of a cyclopropyl (B3062369) ring is a common strategy to improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The cyano group can also participate in hydrogen bonding interactions with target proteins.
Therefore, it is plausible that this compound could exhibit useful pharmacological properties, potentially as a modulator of lipid metabolism or as an agent for other therapeutic indications associated with nicotinic acid derivatives. To solidify a patent application, in vitro or in vivo data demonstrating a specific biological activity would be highly beneficial.
The following table summarizes the patentability assessment for this compound:
| Patentability Criterion | Assessment for this compound | Rationale |
| Novelty | Likely Novel | No prior disclosure of this specific chemical structure was found in a comprehensive search of patent and scientific literature. chemicalindustryjournal.co.uk |
| Inventive Step | Likely Inventive | The unique combination of the nicotinic acid core and the 6-(1-cyanocyclopropyl) substituent is not obvious from the prior art, and its properties would not be predictable. tandfonline.comtandfonline.com |
| Utility | Plausible | The known therapeutic applications of nicotinic acid derivatives, combined with the potential benefits of the cyanocyclopropyl group, suggest a credible utility. paulandpaul.comwm.edu |
Strategic Considerations for Future Patent Applications and Intellectual Property Protection in Academic Research
For academic researchers, securing intellectual property rights for a novel compound like this compound requires careful strategic planning. rsc.org
Key Strategic Steps:
Early and Confidential Disclosure: Researchers should disclose their invention to their university's technology transfer office as early as possible and before any public disclosure (e.g., publications, conference presentations). acs.org This preserves the novelty of the invention, which is a prerequisite for patentability in most jurisdictions.
Thorough Prior Art Search: A comprehensive prior art search is essential to confirm the novelty and inventive step of the compound. bailey-walsh.com This search should include patent databases, scientific literature, and chemical registries.
Filing a Provisional Patent Application: A provisional patent application can be a cost-effective way to establish an early priority date for the invention. acs.org This gives researchers up to one year to gather additional data to support a subsequent non-provisional patent application while protecting their invention from being scooped by others.
Drafting a Strong Patent Application: The patent application should be drafted by a qualified patent attorney and should include:
A detailed description of the synthesis of the compound.
Data demonstrating its structure and purity.
Evidence of its utility, such as results from biological assays.
Broad claims to cover not only the specific compound but also related derivatives, pharmaceutical compositions, and methods of use. bailey-walsh.com
Freedom-to-Operate (FTO) Analysis: An FTO analysis is crucial to ensure that the commercialization of the invention will not infringe on the existing patents of others. scienceopen.comcas.orgkangxin.comdrugpatentwatch.comlogicapt.com This analysis helps to identify potential licensing needs or areas where the research direction might need to be adjusted.
International Patent Strategy: If international protection is desired, a Patent Cooperation Treaty (PCT) application can be filed. bailey-walsh.com This allows the applicant to seek patent protection in a large number of countries simultaneously.
The following table outlines key strategic considerations for academic researchers:
| Strategic Consideration | Actionable Steps | Importance |
| Confidentiality | Avoid public disclosure before filing a patent application. | Preserves novelty, a key requirement for patentability. acs.org |
| Prior Art Search | Conduct a thorough search of patent and non-patent literature. | Confirms novelty and helps in drafting strong patent claims. bailey-walsh.com |
| Provisional Application | File a provisional application to secure an early priority date. | Provides a one-year window to gather more data for a full patent application. acs.org |
| Strong Patent Claims | Draft broad and well-supported claims covering the compound, its uses, and formulations. | Maximizes the scope of protection and commercial value. bailey-walsh.com |
| Freedom-to-Operate | Analyze existing patents to avoid infringement. | Minimizes legal risks and informs commercialization strategy. scienceopen.comdrugpatentwatch.com |
| International Filing | Consider a PCT application for protection in multiple countries. | Secures global rights for the invention. bailey-walsh.com |
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Undiscovered Biological Applications in Preclinical Models
The therapeutic applications of nicotinic acid, primarily in treating dyslipidemia, are well-documented. nih.gov However, the unique structure of 6-(1-Cyanocyclopropyl)nicotinic acid necessitates a broad, unbiased screening approach to uncover its full potential in preclinical models. Future research should systematically explore its activity across various biological domains beyond lipid metabolism.
Initial investigations could focus on areas where other nicotinic acid derivatives and nicotinic acetylcholine (B1216132) receptor (nAChR) modulators have shown promise. nih.govnih.gov For instance, the role of nAChRs in cognitive function and neuroprotection suggests that this novel compound could be evaluated in models of neurodegenerative disorders. nih.gov Furthermore, given the anti-inflammatory and antioxidant properties reported for some related compounds, its effects could be tested in models of inflammatory diseases and oxidative stress. nih.gov
A tiered screening approach would be efficient, starting with high-throughput in vitro assays followed by validation in more complex cell-based systems and finally, in vivo animal models representing various human diseases.
Table 1: Proposed Preclinical Models for Biological Activity Screening
| Therapeutic Area | In Vitro Model | In Vivo / Ex Vivo Model | Primary Endpoints of Interest |
|---|---|---|---|
| Neurodegeneration | Primary cortical neuron cultures (stressed with Aβ oligomers) | Transgenic mouse models of Alzheimer's Disease | Neuronal viability, tau phosphorylation, synaptic marker expression, cognitive performance (e.g., Morris water maze) |
| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophage cell lines | Murine models of colitis or rheumatoid arthritis | Pro-inflammatory cytokine levels (TNF-α, IL-6), immune cell infiltration, clinical disease scores |
| Oncology | Panel of human cancer cell lines (e.g., NCI-60) | Xenograft mouse models | Cell proliferation and viability (IC50 values), apoptosis induction (caspase activity), VEGFR-2 inhibition |
| Metabolic Disease | Adipocyte cell lines (for lipolysis assays) | Diet-induced obesity mouse models | Free fatty acid release, glucose tolerance, insulin (B600854) sensitivity, plasma lipid profiles |
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
To develop a holistic understanding of the compound's mechanism of action, future studies must move beyond single-endpoint assays and embrace a systems biology approach. Integrating multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to this compound. nih.gov This approach can help identify novel biological pathways affected by the compound and elucidate potential off-target effects early in the preclinical phase. frontiersin.org
For example, treating a relevant cell line (e.g., a human hepatocyte cell line) with the compound and performing a time-course multi-omics analysis could reveal dynamic changes in gene expression, protein levels, and metabolic fluxes. mdpi.com The resulting datasets can be integrated to construct network models, highlighting key molecular hubs and pathways that are perturbed by the compound. This methodology has proven effective in understanding the complex responses to other therapeutic agents and can help generate new hypotheses about the compound's function. nih.govfrontiersin.org
Table 2: Illustrative Multi-Omics Integration Plan for Mechanistic Insight
| Omics Layer | Platform/Technology | Key Data Generated | Integration Goal |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially expressed genes and non-coding RNAs | Identify gene regulatory networks and signaling pathways altered by the compound. |
| Proteomics | Tandem Mass Tag (TMT)-based Quantitative Mass Spectrometry | Differentially abundant proteins and post-translational modifications | Correlate changes in gene expression with functional protein output; identify direct protein targets. |
| Metabolomics | LC-MS/MS and NMR Spectroscopy | Alterations in endogenous metabolite concentrations | Map metabolic pathway shifts (e.g., in lipid, amino acid, or energy metabolism) and link them to proteomic/transcriptomic changes. |
| Systems Biology | Pathway and Network Analysis (e.g., KEGG, Reactome) | Integrated models of cellular perturbation | Construct a comprehensive mechanism-of-action model, identifying key driver pathways and potential biomarkers of response. |
Investigation of Advanced Delivery Systems and Formulation Strategies for Preclinical Studies
The physicochemical properties of this compound, which are currently unknown, will be critical in determining its solubility, stability, and bioavailability. A significant hurdle in preclinical testing is often poor aqueous solubility, which can hinder the evaluation of a compound's true biological activity. researchgate.net Therefore, a crucial area of future research is the development and evaluation of advanced formulation strategies.
Initial work should involve comprehensive preformulation studies to characterize the compound's properties. Based on these findings, various drug delivery systems can be explored to enhance its performance in preclinical models. Options range from simple co-solvent or suspension formulations for initial screening to more sophisticated systems like lipid-based nanoparticles, polymeric micelles, or nanocapsules for targeted delivery and controlled release. nih.govmdpi.com For instance, encapsulating the compound in a nano-formulation could improve its pharmacokinetic profile, protect it from premature metabolism, and potentially enhance its delivery to specific tissues. mdpi.comnih.gov Comparing the efficacy of the compound in different formulations will be essential to select the optimal delivery strategy for further development.
Strategic Development Pathways from Preclinical Findings to Further Scientific Inquiry
The ultimate goal of preclinical research is to build a robust data package that can inform decisions about further scientific exploration and potential translational applications. A strategic pathway for this compound should be iterative, with findings from each research stage guiding the next set of experiments.
A positive outcome in initial in vitro disease models (Section 9.1) would trigger a deeper mechanistic investigation using multi-omics approaches (Section 9.2) and concurrent formulation development (Section 9.3). The integrated data would then be used to select the most promising therapeutic application and the optimal formulation for more extensive in vivo efficacy studies in relevant animal models.
This strategic pipeline ensures that resources are directed toward the most promising avenues. Positive and well-characterized preclinical data would form the basis for more advanced toxicological studies and could eventually support grant applications or partnerships for further development. This structured approach, moving from broad screening to deep mechanistic understanding and formulation optimization, provides a clear and efficient pathway from initial discovery to a comprehensive preclinical proof-of-concept for this compound.
Q & A
Q. What analytical methods are recommended for quantifying 6-(1-Cyanocyclopropyl)nicotinic acid in biological matrices, and how can interference from structurally similar compounds be minimized?
Methodological Answer:
- Colorimetric Assays : Adapt the Folin phenol reagent method (originally for protein quantification) by optimizing pH and reaction time for the compound’s cyanocyclopropyl and carboxylic acid groups . Validate specificity using high-performance liquid chromatography (HPLC) with UV detection.
- Interference Mitigation : Use gradient elution in HPLC to separate structurally similar analogs (e.g., 6-chloronicotinic acid derivatives) based on polarity differences. Confirm peaks via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Conduct accelerated degradation studies at pH 2–12 (buffered solutions) and temperatures 25–60°C. Monitor decomposition via UV-Vis spectroscopy at λmax (determined experimentally).
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Reference protocols for nicotinic acid oxidation (e.g., peroxomonosulfate-mediated degradation) to identify reactive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In Silico Tools : Use Quantitative Structure-Activity Relationship (QSAR) models to predict cytochrome P450 interactions. Validate with in vitro microsomal assays.
- Mixed-Effects Modeling : Apply stochastic differential equations (as used in nicotinic acid pharmacokinetics studies) to account for intersubject variability in metabolite formation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis Framework :
- Data Curation : Exclude studies using unvalidated quantification methods (e.g., non-specific colorimetric assays).
- Source Evaluation : Apply NIST criteria for information quality (e.g., check for primary vs. secondary data, experimental rigor) .
- Statistical Harmonization : Normalize bioactivity values using reference standards (e.g., nicotinic acid mononucleotide as a positive control) .
Q. How can researchers optimize the enantioselective synthesis of this compound?
Methodological Answer:
- Catalytic Systems : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for cyclopropanation reactions. Monitor enantiomeric excess (ee) via chiral HPLC.
- Reaction Engineering : Use Design of Experiments (DoE) to optimize parameters like solvent polarity, temperature, and catalyst loading. Reference nicotinic acid production workflows for scalability insights .
Guidelines for Experimental Reproducibility
- Safety Protocols : Follow JIS Z 7253:2019 standards for handling cyanated compounds, including emergency procedures for spills and exposure .
- Data Documentation : Use version-controlled electronic lab notebooks (ELNs) to record raw data, instrument parameters, and environmental conditions (humidity, light exposure) .
Note : For literature reviews, prioritize primary sources (e.g., peer-reviewed journals via Google Scholar with filters for PDFs post-2000) and validate findings against EFSA or NIST databases . Avoid citing commercial databases like BenchChem.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
